2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Description
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes benzothiazole and quinoline moieties
Properties
Molecular Formula |
C24H22N2O3S5 |
|---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C24H22N2O3S5/c1-5-29-14-6-8-16-18(11-14)32-23(25-16)31-12-19(27)26-17-9-7-13(28-4)10-15(17)20-21(24(26,2)3)33-34-22(20)30/h6-11H,5,12H2,1-4H3 |
InChI Key |
TWAQKSDHQVOFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=C(C=C(C=C4)OC)C5=C(C3(C)C)SSC5=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE can be achieved through a multi-step process. One common method involves the reaction of benzothiazole derivatives with quinoline derivatives under specific conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of thiols or sulfides.
Scientific Research Applications
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and the inhibition of specific signaling pathways. The benzothiazole and quinoline moieties play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE stands out due to its unique combination of benzothiazole and quinoline structures. Similar compounds include:
6-ETHOXY-2-MERCAPTOBENZOTHIAZOLE: Known for its applications in rubber vulcanization.
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]NICOTINIC ACID: Used in the synthesis of pharmaceuticals
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
